2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid
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Overview
Description
2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid is a heterocyclic compound with the molecular formula C10H14N2O3 It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a cyclopropyl group and an oxo group on the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable piperazine derivative, followed by oxidation to introduce the oxo group. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques can help in scaling up the production while maintaining the desired chemical properties .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxo group can be reduced to form alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its piperazine scaffold.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and inhibit the activity of certain enzymes or receptors. This binding can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Oxopiperazin-1-yl)acetic acid: Similar structure but lacks the cyclopropyl group.
4-(3-Aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methyl-phenoxyacetic acid: Contains a different heterocyclic ring system.
N-Arylpiperazine derivatives: Share the piperazine scaffold but have different substituents.
Uniqueness
2-(4-Cyclopropyl-3-oxopiperazin-1-YL)acetic acid is unique due to the presence of the cyclopropyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature can also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .
Properties
Molecular Formula |
C9H14N2O3 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(4-cyclopropyl-3-oxopiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C9H14N2O3/c12-8-5-10(6-9(13)14)3-4-11(8)7-1-2-7/h7H,1-6H2,(H,13,14) |
InChI Key |
XYGHYAMEKLQEQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCN(CC2=O)CC(=O)O |
Origin of Product |
United States |
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